
N2-methyl-N1-phenethylindoline-1,2-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-methyl-N1-phenethylindoline-1,2-dicarboxamide, also known as MPD or Metaphit, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1980s and has been studied for its potential use in scientific research. MPD is a non-neurotoxic and non-neuroleptic compound that has been found to have a unique mechanism of action.
科学的研究の応用
Structural Analysis and Synthesis
- Studies on N-methylformamide (NMF) analogues, which share structural similarities with N2-methyl-N1-phenethylindoline-1,2-dicarboxamide, have been conducted to understand their antitumor activities. The strict structural requirements for activity suggest that slight modifications in the structure, such as those found in this compound, could potentially alter their bioactivity profiles significantly (Gate et al., 1986).
Catalytic Applications
- The gold-catalyzed cycloisomerization of N-propargylindole-2-carboxamides leading to the synthesis of lavendamycin analogues indicates the potential for this compound to serve as a precursor in complex organic synthesis processes, suggesting its utility in synthesizing bioactive molecules or facilitating novel catalytic reactions (England & Padwa, 2008).
Sensor Applications
- The development of fluorescent anion sensors based on bisquinolinium pyridine-2,6-dicarboxamide receptors in water demonstrates the ability of dicarboxamide compounds to act as efficient binders and sensors for anions. This suggests that this compound could potentially be explored for sensor applications, especially in detecting specific ions or molecules in aqueous environments (Dorazco‐González et al., 2014).
Material Science
- Research into the fabrication of Cu2+-sensing thermoresponsive microgels incorporating metal-chelating acceptor and fluorescent reporter moieties suggests a potential application for this compound in the development of smart materials. These materials could be designed to change properties in response to environmental stimuli, such as temperature or the presence of specific ions (Yin et al., 2009).
特性
IUPAC Name |
2-N-methyl-1-N-(2-phenylethyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-20-18(23)17-13-15-9-5-6-10-16(15)22(17)19(24)21-12-11-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURIUINSNBOQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2454022.png)
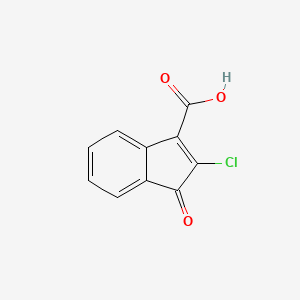
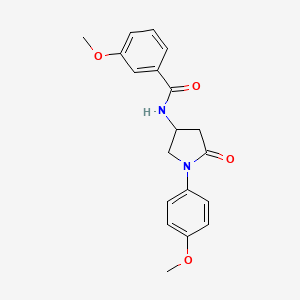
![[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2454025.png)
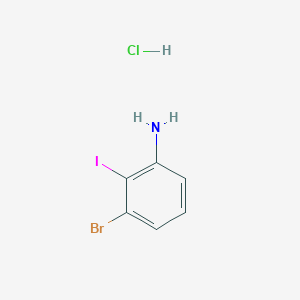
![(5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2454030.png)
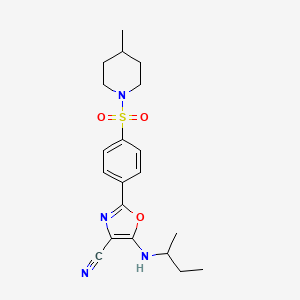
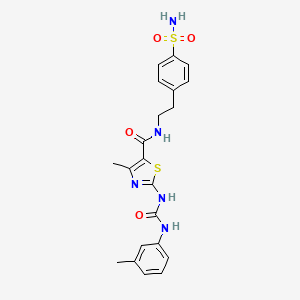
![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2454038.png)
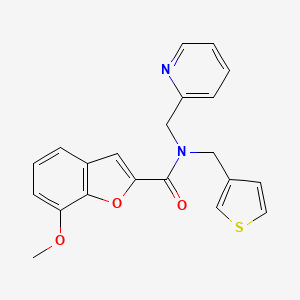
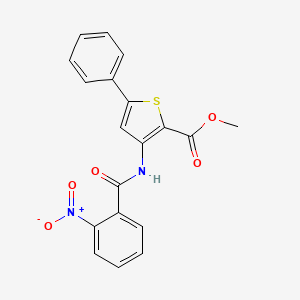
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2454041.png)
![N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2454043.png)